molecular formula C14H19N3O6S B607017 Deacetoxycephalosporin C CAS No. 26924-74-3

Deacetoxycephalosporin C

Cat. No.: B607017
CAS No.: 26924-74-3
M. Wt: 357.38 g/mol
InChI Key: NNQIJOYQWYKBOW-JWKOBGCHSA-N
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Description

Deacetoxycephalosporin C is a crucial intermediate in the biosynthesis of cephalosporin antibiotics. It is derived from penicillin N and plays a significant role in the production of various cephalosporin derivatives, which are widely used to treat bacterial infections. The compound is known for its beta-lactam ring, which is essential for its antibacterial activity.

Scientific Research Applications

Deacetoxycephalosporin C has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various cephalosporin antibiotics.

    Biology: It is used to study the biosynthesis pathways of beta-lactam antibiotics.

    Medicine: Research focuses on developing new cephalosporin derivatives with improved efficacy and reduced resistance.

    Industry: It is crucial in the large-scale production of cephalosporin antibiotics.

Future Directions

The development of an environmentally safe method to produce intermediates to replace chemical processes has been a goal of the antibiotic industry . Bioconversion of penicillins to cephalosporins using DAOCS is an alternative and environmentally friendly process for 7-ADCA production . Future research may focus on improving the substrate specificity and catalytic efficiency of DAOCS for penicillins .

Biochemical Analysis

Biochemical Properties

Deacetoxycephalosporin C interacts with the enzyme Deacetoxycephalosporin-C synthase, an iron (II) and 2-oxoglutarate-dependent oxygenase . This enzyme catalyzes the conversion of penicillin N to this compound . The interaction between this compound and this enzyme is crucial for the biosynthesis of cephalosporin antibiotics .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the biosynthesis of cephalosporin antibiotics. As an intermediate in this pathway, this compound influences cellular metabolism by participating in the conversion of penicillin N to cephalosporin .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cephalosporin C through a series of enzymatic reactions. The enzyme Deacetoxycephalosporin-C synthase catalyzes the conversion of penicillin N to this compound, a key step in the biosynthesis of cephalosporin .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of cephalosporin antibiotics. As an intermediate in this pathway, the stability and degradation of this compound can influence the efficiency of cephalosporin production .

Metabolic Pathways

This compound is involved in the metabolic pathway for the biosynthesis of cephalosporin antibiotics. This pathway involves the conversion of penicillin N to this compound, catalyzed by the enzyme Deacetoxycephalosporin-C synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deacetoxycephalosporin C is synthesized from penicillin N through a series of enzymatic reactions. The key enzyme involved is deacetoxycephalosporin-C synthase, which catalyzes the ring expansion of penicillin N to form this compound. This reaction requires the presence of 2-oxoglutarate and oxygen as co-substrates .

Industrial Production Methods

In industrial settings, this compound is produced through fermentation processes using genetically modified strains of Penicillium chrysogenum or Acremonium chrysogenum. These strains are engineered to overproduce the necessary enzymes for the biosynthesis of this compound from penicillin N .

Chemical Reactions Analysis

Types of Reactions

Deacetoxycephalosporin C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deacetylcephalosporin C.

    Reduction: Reduction reactions can modify the beta-lactam ring, altering its antibacterial properties.

    Substitution: Substitution reactions can introduce different side chains, leading to the formation of various cephalosporin derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various acylating agents are employed to introduce new side chains.

Major Products

The major products formed from these reactions include different cephalosporin antibiotics, each with unique antibacterial properties and spectra of activity .

Comparison with Similar Compounds

Similar Compounds

    Cephalosporin C: Another intermediate in the biosynthesis of cephalosporin antibiotics.

    Penicillin N: The precursor from which deacetoxycephalosporin C is synthesized.

    Deacetylcephalosporin C: An oxidized form of this compound.

Uniqueness

This compound is unique due to its role in the biosynthesis pathway of cephalosporin antibiotics. Unlike penicillin N, it has a beta-lactam ring that is crucial for its antibacterial activity. Compared to cephalosporin C, it is an earlier intermediate, making it a key target for genetic and enzymatic modifications to produce various cephalosporin derivatives .

Properties

IUPAC Name

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQIJOYQWYKBOW-JWKOBGCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181424
Record name Deacetoxycephalosporin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26924-74-3
Record name Deacetoxycephalosporin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26924-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetoxycephalosporin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deacetoxycephalosporin C
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deacetoxycephalosporin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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